

A Comparative Guide to the Experimental and Computational Properties of 4-(Dimethylamino)chalcone

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Compound of Interest

Compound Name: 4-(Dimethylamino)chalcone

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For Researchers, Scientists, and Drug Development Professionals

4-(Dimethylamino)chalcone, a derivative of the chalcone backbone, is a molecule of significant interest in various scientific fields due to its fluorescent properties and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[1] Its structure features an α,β -unsaturated ketone system that connects two aromatic rings, one of which is substituted with an electron-donating dimethylamino group.^[1] This guide provides a comprehensive comparison of the experimentally determined and computationally predicted properties of **4-(Dimethylamino)chalcone**, offering valuable insights for researchers working with this compound.

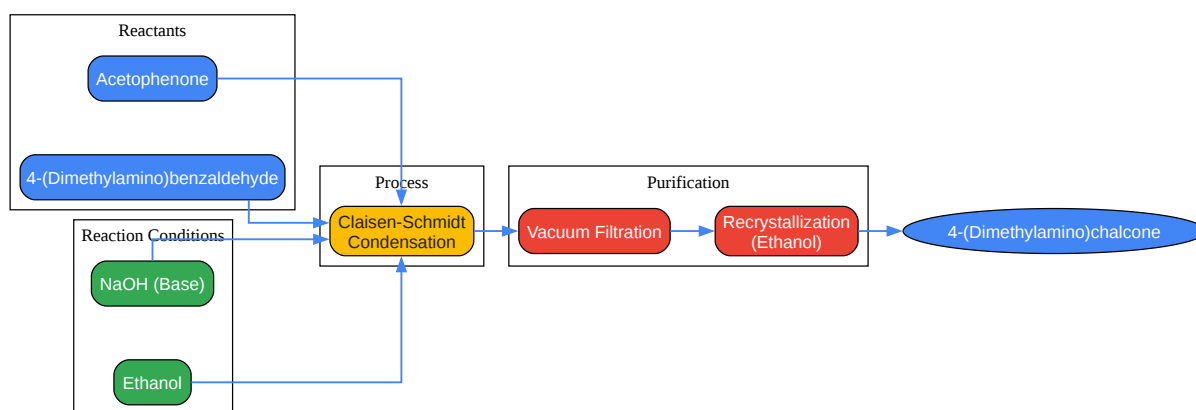
Synthesis and Characterization

The most common method for synthesizing **4-(Dimethylamino)chalcone** is the Claisen-Schmidt condensation.^[1] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

A typical synthesis involves dissolving 4-(dimethylamino)benzaldehyde and acetophenone in ethanol.^[2] An aqueous solution of a base, such as sodium hydroxide (NaOH), is then added

dropwise to the stirred mixture.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).[3] Upon completion, the resulting precipitate is filtered, washed, and recrystallized, typically from ethanol, to yield the purified **4-(Dimethylamino)chalcone** product.
[1][2]



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Caption: Workflow for the synthesis of **4-(Dimethylamino)chalcone**.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical and spectroscopic properties of **4-(Dimethylamino)chalcone**, comparing experimentally measured values with those obtained from computational models.

Property	Experimental Value	Computational Value/Prediction
Molecular Formula	C ₁₇ H ₁₇ NO[2][4]	C ₁₇ H ₁₇ NO
Molecular Weight	251.32 g/mol [4]	251.32 g/mol
Appearance	Yellow crystalline solid/powder[4][5]	Not Applicable
Melting Point	53°C (uncorrected)[2]	Not Applicable
IR (cm ⁻¹)	~1697 (C=O stretch), ~3051 (aromatic C-H stretch), ~2800 (CH ₂ stretch)[2]	Not Applicable
UV-Vis λ _{max} (nm)	~422 (n → π), ~275 (π → π) in ethanol/chloroform[6]	~29400 cm ⁻¹ (π-π*)[7]
¹ H NMR (CDCl ₃ , δ ppm)	~7.82 (d, 1H, α-vinyl), ~7.62-7.58 (m, 2H, aromatic), ~6.72 (d, 2H, aromatic)[1]	Good agreement with experimental values[8]

Experimental Protocols for Characterization

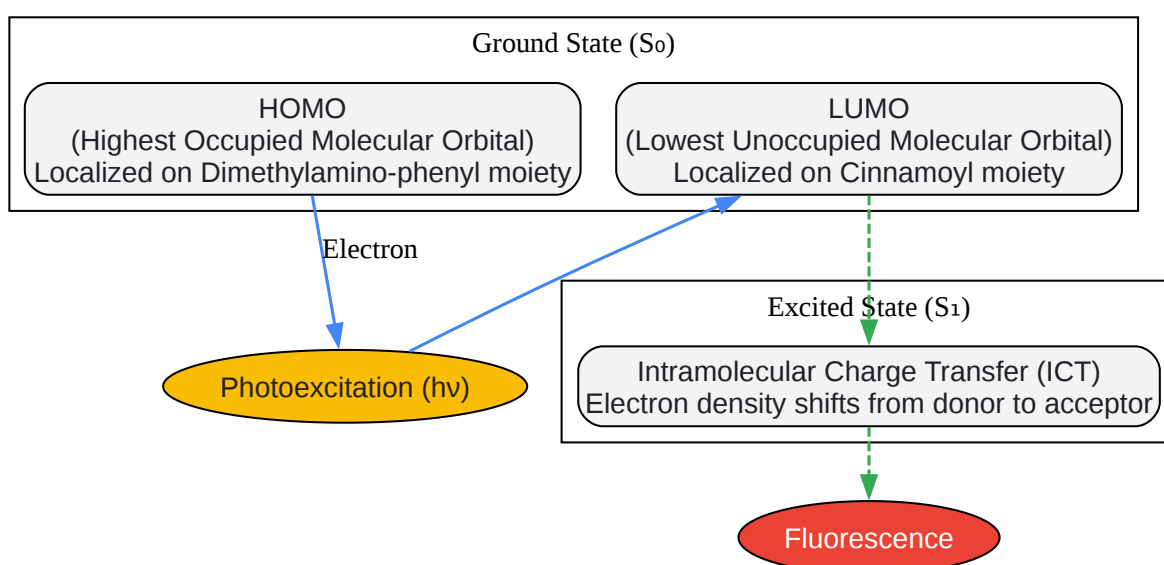
- Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film on a suitable substrate. The analysis helps identify characteristic functional groups, such as the carbonyl (C=O) and aromatic C-H stretches.[2]
- UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent, such as ethanol or dimethylformamide, to determine the wavelengths of maximum absorption (λ_{max}), which correspond to electronic transitions within the molecule.[6][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆. These techniques provide detailed information about the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[1][9]

Electronic Properties: A Computational Perspective

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic properties of molecules like **4-(Dimethylamino)chalcone**.^{[1][9]} These calculations provide insights into the molecule's reactivity, electronic transitions, and charge distribution.

Computational Property	Predicted Value	Significance
HOMO Energy	Varies with basis set	Relates to electron-donating ability ^[10]
LUMO Energy	Varies with basis set	Relates to electron-accepting ability ^[10]
HOMO-LUMO Gap (ΔE)	~4.12 eV (for parent chalcone) ^[11]	Indicates chemical reactivity and kinetic stability ^{[10][11]}
Dipole Moment	~4.8670 Debye	Indicates the overall polarity of the molecule

The presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group facilitates intramolecular charge transfer (ICT) upon photoexcitation.^[12] This ICT is a key factor contributing to the molecule's fluorescent properties.



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Caption: Intramolecular Charge Transfer in **4-(Dimethylamino)chalcone**.

Computational Methodology

The computational data presented here are typically derived from Density Functional Theory (DFT) calculations.[9] A common approach involves using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G**.[1][11] Time-dependent DFT (TD-DFT) is often employed to predict electronic absorption spectra.[11]

Conclusion: Bridging Experiment and Theory

The comparison of experimental and computational data for **4-(Dimethylamino)chalcone** reveals a strong correlation, particularly for structural and spectroscopic properties. While experimental methods provide tangible measurements of bulk properties, computational approaches offer a molecular-level understanding of electronic structure and reactivity. For instance, DFT calculations can elucidate the nature of electronic transitions observed in UV-Vis spectra and predict properties that are difficult to measure experimentally, such as the HOMO-LUMO energy gap.

By integrating both experimental and computational techniques, researchers can gain a more comprehensive understanding of **4-(Dimethylamino)chalcone**'s properties. This dual approach is invaluable for designing novel chalcone derivatives with tailored photophysical or biological activities for applications in materials science and drug discovery.

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